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Abstract
Tagtociclib hydrate, also known as PF-07104091, is a potent and highly selective small

molecule inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] As a critical regulator of the cell

cycle, CDK2, in complex with cyclin E, plays a pivotal role in the G1-S phase transition. Its

aberrant activity is frequently implicated in the pathogenesis of various cancers, particularly

those with cyclin E amplification.[1][3] This technical guide provides a comprehensive overview

of the chemical structure, physicochemical properties, mechanism of action, and key preclinical

data for Tagtociclib hydrate. Detailed experimental methodologies for relevant assays are

also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties
Tagtociclib hydrate is the hydrated form of Tagtociclib. Its chemical and physical properties

are summarized in the table below.
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Property Value Reference(s)

IUPAC Name

[(1R,3S)-3-[3-[[5-

(methoxymethyl)-2-

methylpyrazole-3-

carbonyl]amino]-1H-pyrazol-5-

yl]cyclopentyl] N-propan-2-

ylcarbamate;hydrate

[4]

Synonyms
PF-07104091 hydrate,

Tegtociclib hydrate
[1]

CAS Number 2733575-91-0 [1][4]

Molecular Formula C₁₉H₃₀N₆O₅ [1][4]

Molecular Weight 422.49 g/mol [1]

Appearance Solid [1]

Mechanism of Action
Tagtociclib is an orally bioavailable inhibitor that selectively targets and binds to CDK2.[5] The

primary mechanism of action involves the inhibition of the kinase activity of the CDK2/cyclin E

and CDK2/cyclin A complexes.[5] This inhibition prevents the phosphorylation of key

substrates, most notably the retinoblastoma protein (Rb).[3] Hypophosphorylated Rb remains

bound to the E2F transcription factor, thereby preventing the expression of genes required for

DNA replication and progression from the G1 to the S phase of the cell cycle. This ultimately

leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation.[6]

The signaling pathway affected by Tagtociclib is illustrated below.
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Mechanism of Action of Tagtociclib.

Biological Activity and Selectivity
Tagtociclib hydrate is a highly potent inhibitor of CDK2. Its inhibitory activity against various

cyclin-dependent kinases is summarized in the table below, highlighting its selectivity.

Target Enzyme Kᵢ (nM)
Selectivity vs.
CDK2

Reference(s)

CDK2/cyclin E1 1.16 - [1][7][8]

CDK1/cyclin A2 110 ~95-fold [7][8]

CDK4/cyclin D1 238 ~205-fold [7][8]

CDK6/cyclin D3 465 ~401-fold [7][8]

CDK9 117 ~101-fold [7][8]

GSK3β 537.81 ~464-fold [7][8]

Preclinical Efficacy
Preclinical studies have demonstrated the anti-tumor activity of Tagtociclib. In a mouse

xenograft model using HCT116 colorectal cancer cells, administration of Tagtociclib at 50
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mg/kg per day resulted in a reduction in tumor volume and weight.[9] Furthermore, in an

ovarian cancer model, Tagtociclib demonstrated a dose-dependent tumor growth reduction with

a maximal effect of 86%.[1]

Experimental Protocols
The following sections detail representative experimental protocols for assessing the activity of

CDK2 inhibitors like Tagtociclib.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

enzymatic reaction.

Workflow:
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Workflow for the ADP-Glo™ Kinase Assay.
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Methodology:

Reagent Preparation:

Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM

DTT).

Dilute CDK2/Cyclin A2 or E1 enzyme, substrate (e.g., Histone H1), and ATP in the kinase

buffer.

Prepare serial dilutions of Tagtociclib hydrate in the appropriate solvent (e.g., DMSO)

and then in kinase buffer.

Kinase Reaction:

In a 384-well plate, add 1 µl of the Tagtociclib dilution or vehicle control.

Add 2 µl of the diluted enzyme.

Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

Incubate at room temperature for a defined period (e.g., 60 minutes).

Signal Generation and Detection:

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase

reaction.

Incubate at room temperature for 30 minutes.

Measure the luminescent signal using a plate reader. The signal intensity is proportional to

the amount of ADP formed and thus the kinase activity.
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Data Analysis:

Calculate the percentage of inhibition for each concentration of Tagtociclib.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, taking into

account the ATP concentration and the Kₘ of the enzyme for ATP.

Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and

proliferation.

Methodology:

Cell Seeding:

Seed cancer cells (e.g., HCT116, OVCAR-3) in a 96-well plate at a predetermined density

and allow them to adhere overnight.

Compound Treatment:

Treat the cells with various concentrations of Tagtociclib hydrate or vehicle control and

incubate for a specified period (e.g., 72 hours).

MTT Addition:

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each

well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow

MTT to a purple formazan.

Formazan Solubilization:

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the

formazan crystals.
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Absorbance Measurement:

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control.

Determine the IC₅₀ value, the concentration of the compound that inhibits cell proliferation

by 50%.

Western Blot Analysis of Rb Phosphorylation
This technique is used to detect the phosphorylation status of the Rb protein, a direct

downstream target of CDK2.

Methodology:

Cell Lysis:

Treat cells with Tagtociclib hydrate for the desired time.

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the

phosphorylation state of proteins.

Protein Quantification:

Determine the protein concentration of the lysates using a standard method (e.g., BCA

assay).

SDS-PAGE and Protein Transfer:

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis

(SDS-PAGE).

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

Immunoblotting:
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Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent

non-specific antibody binding.

Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-

phospho-Rb Ser807/811).

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

As a loading control, re-probe the membrane with an antibody for total Rb or a

housekeeping protein like GAPDH.

Clinical Development
Tagtociclib (PF-07104091) is currently being investigated in clinical trials for the treatment of

various solid tumors, including breast cancer, ovarian cancer, and non-small cell lung cancer.[8]

[10] These trials are evaluating the safety, tolerability, pharmacokinetics, and preliminary

efficacy of Tagtociclib as a single agent and in combination with other therapies.

Conclusion
Tagtociclib hydrate is a promising, highly selective CDK2 inhibitor with demonstrated

preclinical anti-tumor activity. Its mechanism of action, centered on the induction of cell cycle

arrest, provides a strong rationale for its development as a therapeutic agent for cancers

characterized by aberrant cell cycle regulation, particularly those with cyclin E amplification.

The experimental protocols outlined in this guide provide a framework for further investigation

into the biological effects and therapeutic potential of this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6613207/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6613207/
https://www.probechem.com/products_Tagtociclibhydrate.html
https://www.probechem.com/products_Tagtociclibhydrate.html
https://pubmed.ncbi.nlm.nih.gov/11309699/
https://pubmed.ncbi.nlm.nih.gov/11309699/
https://www.invivochem.com/product/V88608
https://pmc.ncbi.nlm.nih.gov/articles/PMC8401859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8401859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8401859/
https://tools.thermofisher.com/content/sfs/manuals/PV6295_PV6296_PV6297_CDK2cyclinE1_PI.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4516267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6314117/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6314117/
https://expertcytometry.com/areas-of-consideration-for-flow-cytometry-cell-cycle-analysis/
https://expertcytometry.com/areas-of-consideration-for-flow-cytometry-cell-cycle-analysis/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2725273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2725273/
https://www.benchchem.com/product/b12375396#chemical-structure-and-properties-of-tagtociclib-hydrate
https://www.benchchem.com/product/b12375396#chemical-structure-and-properties-of-tagtociclib-hydrate
https://www.benchchem.com/product/b12375396#chemical-structure-and-properties-of-tagtociclib-hydrate
https://www.benchchem.com/product/b12375396#chemical-structure-and-properties-of-tagtociclib-hydrate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b12375396?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

